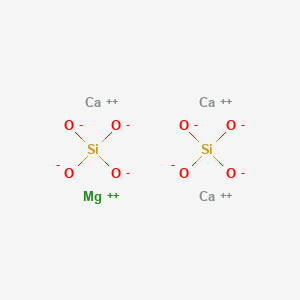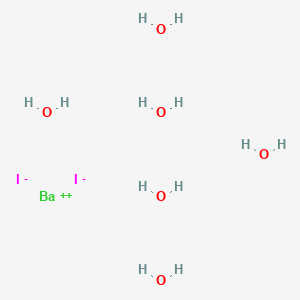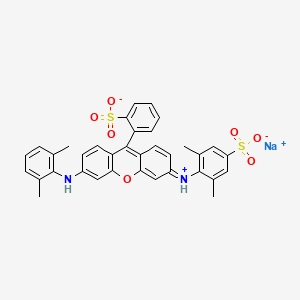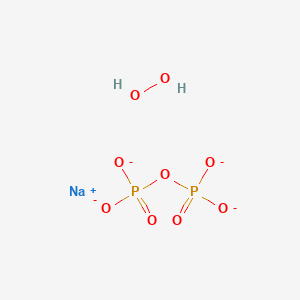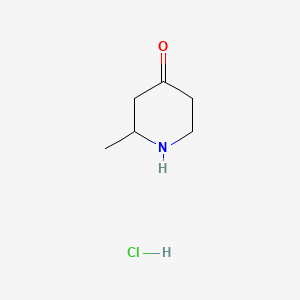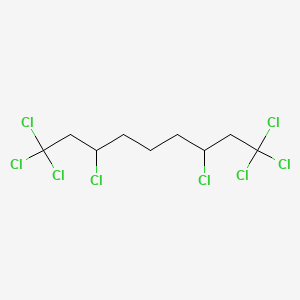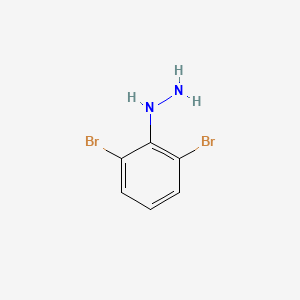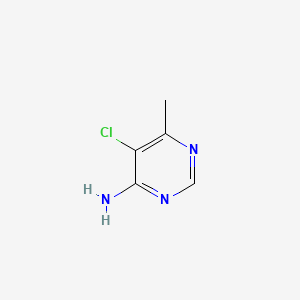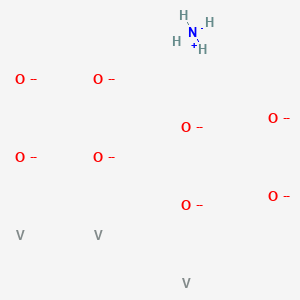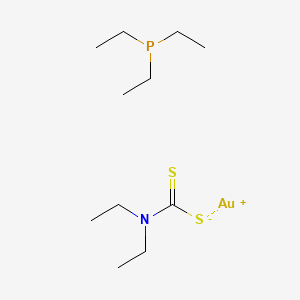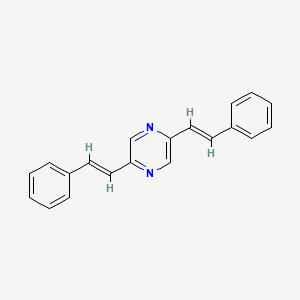
2,5-Distyrylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Distyrylpyrazine is an organic compound with the molecular formula C20H16N2. It is known for its photo-polymerizability in the crystalline state, making it a subject of interest in various scientific fields . The compound crystallizes in the orthorhombic system and has unique structural properties that contribute to its reactivity and applications .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Distyrylpyrazine can be synthesized through the reaction of pyrazine with styrene derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrazine is reacted with styrene in the presence of a strong base such as potassium hydroxide . The reaction typically requires heating and can be carried out in a solvent like dimethyl sulfoxide.
Industrial Production Methods
For industrial production, this compound can be synthesized using supercritical fluid technologies. This method involves the precipitation of the compound from a solvent like chlorodifluoromethane under supercritical conditions, which enhances the photoreactivity of the resulting product .
化学反应分析
Types of Reactions
2,5-Distyrylpyrazine undergoes various chemical reactions, including:
Photopolymerization: When exposed to light, especially ultraviolet light, this compound can undergo photopolymerization to form cyclobutane rings.
Photodepolymerization: The compound can also be depolymerized back to its monomer form under specific light conditions.
Common Reagents and Conditions
Photopolymerization: Requires ultraviolet light and can be carried out in the crystalline state or in solution.
Photodepolymerization: Typically requires trifluoroacetic acid solution and exposure to sunlight or specific wavelengths of light.
Major Products Formed
Photopolymerization: Forms cyclobutane-containing oligomers and polymers.
Photodepolymerization: Reverts to the original monomer, this compound.
科学研究应用
2,5-Distyrylpyrazine has several applications in scientific research:
Optoelectronic Devices: Used in the development of electroluminescent devices due to its strong photoluminescent properties.
Nanostructures: Studied for its unique properties when adsorbed on substrates like gold, making it useful in nanotechnology and surface science.
Polymer Science: Its ability to undergo photopolymerization makes it valuable in the study of polymerization mechanisms and the development of new polymer materials.
作用机制
The primary mechanism by which 2,5-Distyrylpyrazine exerts its effects is through photochemical reactions. When exposed to light, the ethylenic double bonds in the molecule interact to form cyclobutane rings, leading to polymerization . This process is influenced by the wavelength of light and the physical state of the compound (e.g., crystalline or in solution) .
相似化合物的比较
2,5-Distyrylpyrazine is unique due to its ability to undergo four-center photopolymerization. Similar compounds include:
Dibenzyltidenebenzene diacetonitrile: Another diolefinic compound used in polymer synthesis.
1,4-Bis[β-pyridyl-(2)-vinyl]benzene: Known for its crystalline polymerization properties.
These compounds share some photochemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
属性
IUPAC Name |
2,5-bis[(E)-2-phenylethenyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGGPOKWXIDNO-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)
